molecular formula C19H17NO5S2 B2661603 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate CAS No. 896305-89-8

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate

Cat. No.: B2661603
CAS No.: 896305-89-8
M. Wt: 403.47
InChI Key: IPHJRVBUQLHJAV-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate is a complex heterocyclic organic compound designed for research applications in medicinal chemistry and chemical biology. This hybrid molecular architecture incorporates multiple pharmaceutically relevant motifs, including a 4-methylthiazole unit, a 4-oxo-4H-pyran core, and a p-tolyloxyacetate ester functionality. The strategic integration of these moieties creates a synthetically valuable scaffold with potential for diverse biological interactions. The compound's structural features contribute to its significant research value, particularly in early-stage drug discovery. The thiazole ring system, recognized as a privileged structure in medicinal chemistry, is found in numerous therapeutic agents due to its versatile interaction with biological targets . This specific derivative demonstrates potential for investigating antimicrobial and anticancer activities, serving as a key intermediate in developing novel therapeutic candidates. The presence of the p-tolyloxyacetate group, structurally related to established fragrance compounds , further enhances its utility as a synthetic building block. From a mechanistic perspective, the compound's multimodal structure suggests potential interactions with various enzymatic systems and cellular targets. The molecular framework may exhibit mechanism-based activity similar to other thiazole-containing compounds that function through target interaction and biological pathway modulation . Researchers are exploring its application as a chemical probe for studying signal transduction pathways, enzyme inhibition, and receptor-ligand interactions. This product is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and professionals only. Not for diagnostic, therapeutic, or any human or veterinary use. Handling should follow appropriate safety protocols, using personal protective equipment and working in well-ventilated areas. Researchers should consult all relevant safety data sheets before use and adhere to institutional chemical safety guidelines.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-12-3-5-14(6-4-12)24-9-18(22)25-17-8-23-15(7-16(17)21)11-27-19-20-13(2)10-26-19/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJRVBUQLHJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate typically involves multiple steps, starting with the preparation of the thiazole and pyran intermediates. The thiazole intermediate can be synthesized through the reaction of 4-methylthiazole with a suitable thiol reagent under controlled conditions. The pyran intermediate is prepared by reacting a suitable aldehyde with a ketone in the presence of a base to form the pyran ring.

The final step involves the coupling of the thiazole and pyran intermediates with 2-(p-tolyloxy)acetic acid under esterification conditions. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyran ring and tolyloxy group may contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()

  • Structure: A quinazolinone-thioacetate hybrid with a 3-methoxyphenyl group.
  • Synthesis : Microwave-assisted reaction (120°C, 10 min) achieves 59% yield, significantly faster than the target compound’s room-temperature synthesis .

4-[(Z)-(2-(4-Isopropoxyphenyl)-6-Oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl Acetate ()

  • Structure : A thiazolo-triazolone fused system with isopropoxy and acetyloxy substituents.
  • Stereoelectronic Effects : The Z-configuration at the exocyclic double bond may enhance π-stacking with biological targets.
  • Solubility : The acetyloxy group improves solubility compared to the target compound’s p-tolyloxy ester .

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate ()

  • Structure: A pyran-benzoate analog with a methoxyphenoxy group.
  • Stability : Crystallographic data reveals tight molecular packing via C–H···O interactions, suggesting higher thermal stability than the target compound .

Fluthiacet-methyl and Picoxystrobin ()

  • Fluthiacet-methyl : A thiadiazolo-pyridazine herbicide with a thioacetate group. Its complex heterocyclic system provides broad-spectrum weed control but requires harsh synthesis conditions.
  • Picoxystrobin : A strobilurin fungicide with a trifluoromethyl group, offering superior antifungal activity (MW 367.3, MP 75°C) but higher environmental persistence .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Bioactivity/Application Synthesis Yield/Conditions Reference
Target Compound Pyran-4-one Thiazole-thioether, p-tolyloxy acetate Inferred agrochemical potential Room temperature, 30 min
Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate Quinazolinone Thioacetate, 3-methoxyphenyl Kinase inhibition (inferred) Microwave, 59% yield
Thiazolo-triazolone derivative () Thiazolo-triazolone Isopropoxy, acetyloxy Not reported Not specified
Pyran-benzoate () Pyran-3-one Methoxyphenoxy, benzoate Structural stability Crystallized from ethanol
Fluthiacet-methyl Thiadiazolo-pyridazine Chloro, fluoro, thioacetate Herbicidal Multi-step, low yield
Picoxystrobin Strobilurin analog Trifluoromethyl, methoxy Fungicidal Commercial synthesis

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate is a complex organic compound exhibiting potential biological activities. Its unique molecular structure, which integrates a thiazole ring, a pyran ring, and a tolyloxy group, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by various research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL for Gram-positive bacteria . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Compound MIC (µg/mL) Target Organism
Thiazole Derivative A31.25Staphylococcus aureus
Thiazole Derivative B62.50Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have highlighted the role of thiazole-containing compounds in inhibiting cancer cell proliferation. For example, thiazole derivatives have demonstrated activity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective cytotoxicity .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)<10
PC-3 (Prostate Cancer)<15

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The thiazole moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects such as enzyme inhibition or apoptosis in cancer cells.

Proposed Mechanisms:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Altering receptor activity that influences cell signaling.
  • Cell Cycle Disruption : Inducing apoptosis through mitochondrial pathways.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Study on Thiazole Derivatives :
    • Focus: Anticancer properties.
    • Findings: Compounds showed significant cytotoxic effects against A431 cell lines with IC50 values less than that of standard drugs like doxorubicin .
  • Antimicrobial Evaluation :
    • Focus: Efficacy against resistant bacterial strains.
    • Findings: Demonstrated potent antibacterial activity with promising results for future drug development .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: What analytical methods validate the structure and purity of this compound?

Answer:
Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., thiazole methyl at δ ~2.5 ppm, pyran carbonyl at δ ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values (C19_{19}H17_{17}NO5_5S2_2) .

Advanced: How can reaction yields be optimized during esterification?

Answer:
Critical parameters include:

  • Catalyst Ratio : Use DMAP (10 mol%) with DCC (1.2 equiv.) to enhance ester bond formation .
  • Temperature : Maintain 0–5°C during coupling to suppress side reactions (e.g., thiazole oxidation).
  • Workup : Quench with aqueous citric acid to remove excess DCC, followed by extraction with ethyl acetate .
  • DoE Approach : Apply response surface methodology to optimize molar ratios and solvent polarity .

Q. Mechanistic Insights :

  • The thiazole ring inhibits cytochrome P450 enzymes, while the tolyloxy group enhances membrane permeability .
  • Pyran carbonyls may chelate metal ions in bacterial proteases .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Answer:
Discrepancies arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
  • Compound Purity : Impurities >5% skew dose-response curves; validate via HPLC before assays .
  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .

Q. Methodological Recommendations :

  • Standardize protocols (e.g., MTT assay, 48-hour incubation).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) .

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